XLR11 N-(4-pentenyl) analog

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-pent-4-enylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO/c1-6-7-10-13-22-14-16(15-11-8-9-12-17(15)22)18(23)19-20(2,3)21(19,4)5/h6,8-9,11-12,14,19H,1,7,10,13H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTLUQFOTQPMOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901043088 | |

| Record name | (1-Pent-4-enylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445578-20-0 | |

| Record name | (1-(Pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445578200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Pent-4-enylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-(PENT-4-EN-1-YL)-1H-INDOL-3-YL)(2,2,3,3-TETRAMETHYLCYCLOPROPYL)METHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH1J7Z46GQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of XLR11 N-(4-pentenyl) Analog

Introduction

This technical guide provides a comprehensive overview of the chemical properties of XLR11 N-(4-pentenyl) analog, a synthetic cannabinoid receptor agonist (SCRA). As a structural analog of the potent and widely studied synthetic cannabinoid XLR11 (also known as 5F-UR-144), this compound shares the core indol-3-yl-(tetramethylcyclopropyl)methanone structure but is distinguished by the replacement of the N-(5-fluoropentyl) chain with an N-(4-pentenyl) chain.[1][2] The introduction of the terminal alkene functionality in the pentenyl chain is a critical structural modification that influences its metabolic profile and potentially its receptor interaction.

Synthetic cannabinoids were initially developed for therapeutic research, aiming to explore the endocannabinoid system for applications such as pain management.[3] However, the diversion of these compounds into the recreational drug market has necessitated a thorough understanding of their chemical and pharmacological profiles for forensic identification, toxicological assessment, and regulatory control.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's structure, synthesis, analytical characterization, and metabolic fate, grounded in established scientific literature.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a novel psychoactive substance is foundational to all subsequent research. The this compound is systematically named (1-(pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone.[1][7][8] Its core structure consists of an indole ring substituted at the N1 position with a 4-pentenyl chain and at the C3 position with a carbonyl group linked to a 2,2,3,3-tetramethylcyclopropyl moiety.

The tetramethylcyclopropyl group is a key feature, reportedly conferring a degree of selectivity for the peripheral CB2 receptor over the central CB1 receptor in related compounds.[1][2] However, the N-alkyl chain length and functionality are known to significantly modulate receptor affinity and efficacy.[1][2]

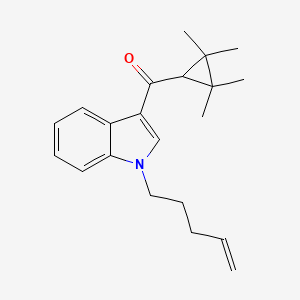

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (1-(pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | [1][7] |

| Synonyms | UR-144 N-(4-pentenyl) analog | [1][2] |

| CAS Number | 1445578-20-0 | [1][8] |

| Molecular Formula | C₂₁H₂₇NO | [1][8] |

| Formula Weight | 309.5 g/mol | [1][2] |

| Appearance | Crystalline solid | [1][2] |

| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml | [1] |

| UV λmax | 218, 246, 304 nm | [1][2] |

| InChI Key | NXTLUQFOTQPMOD-UHFFFAOYSA-N | [1][7] |

| SMILES | O=C(C1C(C)(C)C1(C)C)C2=CN(CCCC=C)C3=C2C=CC=C3 | [1] |

| Storage | -20°C | [2][8] |

| Stability | ≥ 5 years (under specified storage) | [1][2] |

Synthesis and Manufacturing Insights

The synthesis of indole-based synthetic cannabinoids like the this compound typically follows established organic chemistry principles. While specific clandestine manufacturing methods may vary, the logical and most common synthetic route involves a two-part strategy: synthesis of the core indole structure and subsequent N-alkylation.

A plausible and efficient laboratory synthesis would involve the N-alkylation of the (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone precursor with a suitable 4-pentenyl halide, such as 5-bromo-1-pentene, under basic conditions. The indole nitrogen is deprotonated by a base (e.g., sodium hydride) to form an anion that then acts as a nucleophile, attacking the alkyl halide in an S_N2 reaction to form the final product.

The choice of solvent and base is critical for optimizing reaction yield and minimizing side products. Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they solvate the cation of the base, enhancing the nucleophilicity of the indole anion.

Caption: Generalized synthetic workflow for this compound.

Analytical Characterization

The structural elucidation and confirmation of synthetic cannabinoids are paramount in both forensic and research contexts. A multi-platform analytical approach is essential for unambiguous identification.[5][9]

Experimental Protocol: GC-MS and LC-MS/MS Analysis

1. Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques for identifying and quantifying synthetic cannabinoids in seized materials and biological matrices.[4][10] GC-MS provides excellent chromatographic separation and generates reproducible electron ionization (EI) mass spectra that can be compared against spectral libraries.[1] LC-MS/MS offers high sensitivity and specificity, particularly for the analysis of metabolites in complex biological fluids, and avoids the potential for thermal degradation of analytes that can occur in GC.[11]

2. Sample Preparation (Herbal Material): a. Accurately weigh approximately 10 mg of the homogenized herbal material. b. Add 1 mL of a suitable organic solvent (e.g., methanol or a chloroform/methanol mixture). c. Vortex for 1 minute, then sonicate for 15 minutes to ensure complete extraction. d. Centrifuge at 10,000 rpm for 5 minutes. e. Carefully transfer the supernatant to a clean vial for analysis. A dilution step may be necessary depending on the concentration.

3. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer with an EI source. b. Column: A non-polar capillary column (e.g., DB-5MS or equivalent) is typically used. c. Injection: 1 µL of the extract is injected in splitless mode. d. Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C) to elute the analyte. e. Mass Spectrometry: Scan a mass range of m/z 40-550. f. Data Analysis: The resulting mass spectrum is characterized by fragmentation patterns. Key fragments for this molecule would arise from the cleavage of the pentenyl chain, the indole structure, and the tetramethylcyclopropyl group. The spectrum should be compared against a certified reference standard or a validated spectral library.

4. LC-MS/MS Analysis: a. Instrument: High-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source. b. Column: A C18 reversed-phase column is typically employed. c. Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid to promote ionization) is used. d. Ionization: ESI in positive mode is used, as the nitrogen on the indole ring is readily protonated. e. Detection: Multiple Reaction Monitoring (MRM) is used for targeted analysis, monitoring specific precursor-to-product ion transitions for enhanced sensitivity and selectivity.

5. Nuclear Magnetic Resonance (NMR) Spectroscopy: While GC-MS and LC-MS are excellent for identification, NMR (¹H and ¹³C) is the definitive technique for absolute structural confirmation, especially for novel compounds or isomers.[5] It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the complete and unambiguous assignment of the molecular structure.[12]

Pharmacology and Receptor Binding

A critical aspect of characterizing any SCRA is its interaction with the cannabinoid receptors, CB1 and CB2.[4] These G protein-coupled receptors are the primary targets through which these compounds exert their psychoactive and physiological effects.[13]

For the This compound , a specific evaluation of its biological and toxicological properties has not been published in peer-reviewed literature.[1][2] This represents a significant data gap. However, we can infer its likely activity based on its structural similarity to XLR11.

XLR11 is a potent agonist at both CB1 and CB2 receptors.[14] The N-(5-fluoropentyl) chain on XLR11 is known to increase binding affinity to both receptors compared to its non-fluorinated parent, UR-144.[1][2]

Table 2: Cannabinoid Receptor Affinity of Parent Compound XLR11

| Compound | Receptor | Parameter | Value (nM) | Source(s) |

| XLR11 | CB1 | EC₅₀ | 98 | [14] |

| CB2 | EC₅₀ | 83 | [14] |

EC₅₀ (Half-maximal effective concentration) values represent the concentration of a drug that gives half of the maximal response.

Given this data, it is reasonable to hypothesize that the this compound also functions as a potent agonist at CB1 and CB2 receptors. The terminal double bond in the pentenyl chain may slightly alter its binding kinetics and efficacy compared to the saturated alkyl or fluoroalkyl chains of related compounds, but it is highly unlikely to abolish its activity. The interaction with the CB1 receptor is responsible for the psychoactive effects, while CB2 interaction is linked to immunomodulatory and other peripheral effects.[13]

Metabolism and Biotransformation

The metabolism of synthetic cannabinoids is a crucial area of study, as metabolites are often the primary targets for detection in biological samples like urine.[15][16] The parent compound is often rapidly metabolized and may be present at very low or undetectable concentrations.[4]

While specific metabolic studies on the N-(4-pentenyl) analog are limited, its metabolic fate can be reliably predicted based on extensive research into XLR11 and other SCRAs with unsaturated alkyl chains.[15][17][18] Metabolism primarily occurs via Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: Human hepatocytes metabolize XLR11 extensively, producing over 25 different metabolites.[15][16][19] The primary Phase I pathways are hydroxylation and carboxylation.[15][16] For the N-(4-pentenyl) analog, the following pathways are expected:

-

Hydroxylation of the Pentenyl Chain: The double bond is a site for potential epoxidation followed by hydrolysis to a dihydrodiol. Additionally, hydroxylation can occur at various positions along the aliphatic portion of the chain.[18]

-

Hydroxylation of the Indole Ring: The indole core can be hydroxylated, typically at the 4, 5, 6, or 7 positions.

-

Hydroxylation of the Tetramethylcyclopropyl (TMCP) Ring: One of the methyl groups on the TMCP moiety can be hydroxylated.

-

Carboxylation: Further oxidation of the hydroxylated methyl group on the TMCP ring can lead to the formation of a carboxylic acid metabolite.

-

N-Dealkylation: Cleavage of the N-pentenyl chain is also a possible, though often minor, metabolic pathway for indole-based SCRAs.[18]

Phase II Metabolism: The hydroxylated metabolites generated during Phase I can undergo conjugation with glucuronic acid (glucuronidation) to form more water-soluble compounds that are readily excreted in urine.[15][16]

Caption: Predicted primary metabolic pathways for this compound.

Conclusion

The this compound is a potent synthetic cannabinoid whose chemical properties are largely defined by its indole, tetramethylcyclopropyl, and N-pentenyl functional groups. Its identity can be unequivocally confirmed through a combination of chromatographic and spectroscopic techniques, with GC-MS and LC-MS/MS being pivotal for routine identification. While its pharmacological profile has not been explicitly detailed in the literature, its structural similarity to XLR11 strongly suggests it acts as a potent agonist at both CB1 and CB2 receptors. Its metabolism is predicted to be extensive, involving hydroxylation, carboxylation, and dihydrodiol formation, followed by glucuronidation. This comprehensive understanding is vital for the forensic, clinical, and research communities to address the challenges posed by the continuous emergence of novel psychoactive substances. Further research is critically needed to formally evaluate the receptor binding affinities, efficacy, and in vivo toxicology of this specific analog to fully comprehend its potential physiological and public health impact.

References

- Analytical methods for the identification of synthetic cannabinoids in biological matrices. (n.d.). Google Scholar.

-

Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe. (2018). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Highly sensitive screening and analytical characterization of synthetic cannabinoids in nine different herbal mixtures. (2021). PubMed. Retrieved January 16, 2026, from [Link]

-

XLR-11. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

XLR-11. (n.d.). Grokipedia. Retrieved January 16, 2026, from [Link]

-

First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. (2013). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. (n.d.). OPUS at UTS. Retrieved January 16, 2026, from [Link]

-

Natural vs. Synthetic: analyzing cannabinoids for pharmaceutical and regulatory purposes. (2023). News-Medical.net. Retrieved January 16, 2026, from [Link]

-

Substance Details XLR-11 N-(4-pentenyl). (n.d.). United Nations Office on Drugs and Crime. Retrieved January 16, 2026, from [Link]

-

Synthetic cannabinoids and 'Spice' drug profile. (n.d.). European Monitoring Centre for Drugs and Drug Addiction. Retrieved January 16, 2026, from [Link]

-

Determination of XLR-11 and its metabolites in hair by liquid chromatography-tandem mass spectrometry. (2015). PubMed. Retrieved January 16, 2026, from [Link]

-

Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. (n.d.). Marshall University. Retrieved January 16, 2026, from [Link]

-

(PDF) First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Structure–metabolism relationships of 4-pentenyl synthetic cannabinoid receptor agonists using in vitro human hepatocyte incubations and high-resolution mass spectrometry. (2023). National Institutes of Health. Retrieved January 16, 2026, from [Link]

- Nuclear magnetic resonance implemented synthetic indole and indazole cannabinoid detection, identification, and quantification. (2022). Google Patents.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Synthetic cannabinoids and 'Spice' drug profile | www.euda.europa.eu [euda.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. Highly sensitive screening and analytical characterization of synthetic cannabinoids in nine different herbal mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Substance Details XLR-11 N-(4-pentenyl) [unodc.org]

- 8. This compound [A crystalline solid] [lgcstandards.com]

- 9. Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. Determination of XLR-11 and its metabolites in hair by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US20220026380A1 - Nuclear magnetic resonance implemented synthetic indole and indazole cannabinoid detection, identification, and quantification - Google Patents [patents.google.com]

- 13. marshall.edu [marshall.edu]

- 14. XLR-11 - Wikipedia [en.wikipedia.org]

- 15. First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 18. Structure–metabolism relationships of 4-pentenyl synthetic cannabinoid receptor agonists using in vitro human hepatocyte incubations and high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Structure and synthesis of (1-(pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone.

An In-Depth Technical Guide to the Structure and Synthesis of (1-(pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthetic pathway for (1-(pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. This compound is a structural analog of the potent synthetic cannabinoid UR-144, distinguished by an unsaturated N-pentenyl chain. As a member of the tetramethylcyclopropylindole class, its unique structural motifs are of significant interest to researchers in medicinal chemistry and drug development for their role in modulating cannabinoid receptors. This document outlines a robust two-step synthesis involving a Friedel-Crafts acylation followed by N-alkylation, providing detailed protocols and explaining the chemical principles that underpin the chosen methodology. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound class.

Introduction

Synthetic Cannabinoid Receptor Agonists (SCRAs) represent a vast and structurally diverse class of compounds that interact with the same receptors as Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[1][2] Among these, the tetramethylcyclopropylindole series, which includes the notable compound UR-144, has emerged as a significant subclass.[3] These compounds are characterized by an indole core acylated at the 3-position with a bulky, sterically hindered 2,2,3,3-tetramethylcyclopropyl ketone group.

The subject of this guide, (1-(pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a close analog of UR-144. While UR-144 features a simple N-pentyl chain, this analog incorporates a terminal double bond in the N-alkyl substituent (a pent-4-en-1-yl group). This seemingly minor modification can significantly influence the compound's pharmacokinetic and pharmacodynamic profile, including its binding affinity and functional activity at the cannabinoid receptors, CB₁ and CB₂.

The rationale for investigating such analogs stems from structure-activity relationship (SAR) studies, which explore how specific structural features contribute to biological activity. The indole scaffold serves as a versatile platform, the tetramethylcyclopropyl group is known to confer high selectivity for the CB₂ receptor, and the N-alkyl chain plays a crucial role in determining overall potency.[4][5] Understanding the synthesis and properties of this specific pentenyl analog provides valuable insight into the chemical space of SCRAs and informs the design of novel chemical probes or potential therapeutic agents.

Chemical Structure and Properties

Structural Elucidation

The structure of (1-(pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is composed of three key moieties:

-

1H-Indole Core : A bicyclic aromatic heterocycle that acts as the central scaffold.

-

N-Substituent (pent-4-en-1-yl) : A five-carbon chain with a terminal alkene, attached to the nitrogen atom (position 1) of the indole ring.

-

C3-Substituent (2,2,3,3-tetramethylcyclopropyl)methanone : A carbonyl group (ketone) at position 3 of the indole, which is in turn bonded to a cyclopropane ring heavily substituted with four methyl groups. This bulky group is a hallmark of UR-144 and related compounds.

Physicochemical Properties

The key physicochemical properties of the target compound are summarized below. Data for the closely related UR-144 is provided for comparison where available.

| Property | Value | Source |

| IUPAC Name | (1-(pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | - |

| Molecular Formula | C₂₁H₂₇NO | - |

| Molar Mass | 309.45 g/mol | - |

| Related Compound | UR-144 | [6] |

| UR-144 Formula | C₂₁H₂₉NO | [4] |

| UR-144 Molar Mass | 311.47 g/mol | [6] |

| UR-144 XLogP3 | 5.5 | [6] |

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of indole-based SCRAs like JWH-018 and UR-144 typically follows a convergent and reliable strategy.[7][8] The most logical approach for the target molecule involves disconnecting the two main substituents from the indole core.

A retrosynthetic analysis suggests two primary bond disconnections:

-

C-N Bond Disconnection : Breaking the bond between the indole nitrogen and the pentenyl side chain. This leads back to a 3-acylated indole intermediate and an appropriate pentenyl electrophile (e.g., 5-bromo-1-pentene).

-

C-C Bond Disconnection : Breaking the bond between the indole C3 position and the acyl group. This points to a Friedel-Crafts acylation reaction between an N-substituted indole and an acyl chloride.

While both routes are plausible, the first strategy is generally preferred. Performing the Friedel-Crafts acylation on an unsubstituted indole is often more straightforward and avoids potential side reactions that the N-alkenyl group might undergo under strong Lewis acid conditions. Therefore, the chosen forward synthesis proceeds in two main steps:

-

Friedel-Crafts Acylation : Reaction of indole with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride to form the key intermediate, (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone.

-

N-Alkylation : Alkylation of the intermediate's indole nitrogen with 5-bromo-1-pentene to yield the final product.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Protocol

The proposed synthesis is a robust two-step process that is well-documented for analogous compounds.[5][7][8]

Caption: Two-step forward synthesis workflow.

Step 1: Synthesis of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (DP-UR-144)

This step employs the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[9][10][11] The indole ring is electron-rich and readily undergoes substitution, primarily at the C3 position. A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to activate the acyl chloride, forming a highly electrophilic acylium ion that is then attacked by the indole.[12][13] This intermediate is a known precursor in the synthesis of various synthetic cannabinoids.[14][15]

Experimental Protocol:

-

Setup : A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagents : Anhydrous aluminum chloride (1.1 eq.) is suspended in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Acyl Chloride : A solution of 2,2,3,3-tetramethylcyclopropanecarbonyl chloride (1.0 eq.) in anhydrous DCM is added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C. The mixture is stirred for an additional 30 minutes to allow for the formation of the acylium ion complex.

-

Addition of Indole : A solution of 1H-Indole (1.0 eq.) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.

-

Reaction : The reaction is allowed to stir at 0 °C for 1 hour and then warmed to room temperature, stirring for an additional 3-5 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, the reaction is carefully quenched by pouring it into a beaker of crushed ice and concentrated HCl. The mixture is stirred until all solids dissolve.

-

Extraction : The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and finally brine.

-

Purification : The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure intermediate.

Step 2: Synthesis of (1-(pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

This step involves the N-alkylation of the acylated indole intermediate. The indole nitrogen is weakly acidic and can be deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic indolide anion. This anion then displaces the bromide from 5-bromo-1-pentene in an Sₙ2 reaction to form the final product.

Experimental Protocol:

-

Setup : A flame-dried round-bottom flask is charged with sodium hydride (60% dispersion in mineral oil, 1.2 eq.) under a nitrogen atmosphere. The NaH is washed with anhydrous hexane to remove the mineral oil.

-

Solvent : Anhydrous dimethylformamide (DMF) is added, and the suspension is cooled to 0 °C.

-

Deprotonation : A solution of the intermediate from Step 1 (1.0 eq.) in anhydrous DMF is added dropwise to the NaH suspension. The mixture is stirred at 0 °C for 30-60 minutes, during which hydrogen gas evolution should be observed.

-

Alkylation : 5-Bromo-1-pentene (1.1 eq.) is added dropwise to the reaction mixture at 0 °C.

-

Reaction : The reaction is allowed to warm to room temperature and stirred for 12-18 hours. Progress is monitored by TLC.

-

Work-up : The reaction is quenched by the slow addition of water. The mixture is then diluted with ethyl acetate and washed several times with water and brine to remove the DMF.

-

Purification : The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel to afford the final product.

Characterization and Data Analysis

The final product should be characterized using standard analytical techniques to confirm its structure and purity.

-

¹H and ¹³C NMR Spectroscopy : Will confirm the connectivity of the atoms and the presence of key functional groups, including the terminal alkene protons, the indole aromatic protons, and the distinct signals from the tetramethylcyclopropyl group.

-

Mass Spectrometry (MS) : Will confirm the molecular weight of the compound (m/z = 309.45). High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition (C₂₁H₂₇NO).

-

Infrared (IR) Spectroscopy : Will show characteristic absorption bands for the C=O stretch of the ketone and the C=C stretch of the alkene.

Discussion: Structure-Activity Relationship (SAR) and Biological Significance

The biological activity of this compound class is highly dependent on its three-dimensional structure and the nature of its substituents.

Caption: Pharmacophore model for the target compound.

-

Indole Core : Serves as the fundamental scaffold that mimics the binding of endogenous cannabinoids.

-

Tetramethylcyclopropyl Group : This bulky, lipophilic group is a critical feature of UR-144 and its analogs. It is associated with high affinity and selectivity for the CB₂ receptor over the CB₁ receptor.[4] The CB₁ receptor is primarily responsible for the psychoactive effects of cannabinoids, while the CB₂ receptor is involved in immunomodulatory functions.[16] Therefore, high CB₂ selectivity is a desirable trait for developing therapeutics that avoid psychoactivity.

-

N-Alkyl Chain : The length and composition of the chain at the N1 position significantly impact receptor affinity and potency. For many indole-based SCRAs, a five-carbon (pentyl) chain is optimal for high affinity.[17] The introduction of a terminal double bond in the pentenyl chain of the target molecule may alter its conformational flexibility and lipophilicity, which could fine-tune its binding kinetics and efficacy at both CB₁ and CB₂ receptors compared to the saturated pentyl chain of UR-144.[16]

Conclusion

(1-(pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is a rationally designed analog of the synthetic cannabinoid UR-144. Its synthesis can be reliably achieved through a two-step sequence involving a Friedel-Crafts acylation to install the characteristic tetramethylcyclopropyl ketone moiety, followed by a standard N-alkylation to introduce the pentenyl side chain. The structural features of this molecule, particularly the bulky C3-acyl group and the unsaturated N1-alkyl chain, make it a valuable compound for probing the structure-activity relationships of cannabinoid receptor ligands. This guide provides the necessary theoretical and practical framework for its synthesis and understanding, serving as a critical resource for professionals in synthetic chemistry and drug discovery.

References

- Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved from https://mds.marshall.edu/cgi/viewcontent.cgi?article=1018&context=chem_faculty

- Wikipedia. (2023, December 1). UR-144. Retrieved from https://en.wikipedia.org/wiki/UR-144

- ResearchGate. (2015, January). UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products. Retrieved from https://www.researchgate.

- Adamowicz, P., Gieroń, J., Gil, D., Lechowicz, W., Skulska, A., Tokarczyk, B., & Zuba, D. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 233(1-3), 331-337. Retrieved from https://pubmed.ncbi.nlm.nih.gov/24238869/

- National Center for Biotechnology Information. (2017). METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5576538/

- The Center for Forensic Science Research & Education. (2025). NPS Discovery — New Drug Monograph 2025 Despentyl-UR-144. Retrieved from https://www.cfsre.org/nps-discovery/drug-monographs/despentyl-ur-144

- Cayman Chemical. (n.d.). (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. Retrieved from https://www.caymanchem.com/product/9001966/(1h-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

- National Center for Biotechnology Information. (2015). Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4799938/

- National Center for Biotechnology Information. (2021). Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8230508/

- BenchChem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds. Retrieved from https://www.benchchem.

- Wiley Online Library. (n.d.). Friedel-Crafts Reaction. Retrieved from https://onlinelibrary.wiley.com/doi/10.1002/9780470054581.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from https://www.organic-chemistry.

- Legal-High-Inhaltsstoffe.de. (2014). JWH-018. Retrieved from https://legal-high-inhaltsstoffe.de/sites/default/files/uploads/jwh-018_critical_review_report_2014.pdf

- ResearchGate. (2016, May). Identification of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (DP-UR-144) in a herbal drug product that was commercially available in the Tokyo metropolitan area. Retrieved from https://www.researchgate.net/publication/303387847_Identification_of_1H-indol-3-yl2233-tetramethylcyclopropylmethanone_DP-UR-144_in_a_herbal_drug_product_that_was_commercially_available_in_the_Tokyo_metropolitan_area

- National Center for Biotechnology Information. (n.d.). (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/44626619

- Wikipedia. (2024, May 15). Synthetic cannabinoids. Retrieved from https://en.wikipedia.org/wiki/Synthetic_cannabinoids

- Oriental Journal of Chemistry. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Retrieved from http://www.orientjchem.org/vol33no6/a-novel-synthesis-of-4-3-methyl-1h-indol-2-ylphenylphenylmethanone/

- National Center for Biotechnology Information. (2017). Synthetic Cannabinoids: Epidemiology, Pharmacodynamics, and Clinical Implications. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5421932/

- Biosynth. (n.d.). 1H-Indole-3-carbonyl chloride. Retrieved from https://www.biosynth.com/p/JCA49625/1h-indole-3-carbonyl-chloride

- J&K Scientific LLC. (2021, February 23). Friedel-Crafts Acylation. Retrieved from https://www.jk-sci.

- National Center for Biotechnology Information. (2013). Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3547568/

- National Center for Biotechnology Information. (2007). Design, synthesis, and biological evaluation of cyclopropyl analogues of stilbene with raloxifene side chain as subtype-selective ligands for estrogen receptor. Retrieved from https://pubmed.ncbi.nlm.nih.gov/17928178/

- Semantic Scholar. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. Retrieved from https://www.semanticscholar.org/paper/Friedel-Crafts-Type-Acylation-and-Amidation-in-Acid-Suga-Okuda/1149e47265691079d36e520c4f83b1a206a27e70

Sources

- 1. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]

- 2. Synthetic Cannabinoids: Epidemiology, Pharmacodynamics, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UR-144 - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | C21H29NO | CID 44626619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Friedel-Crafts Reaction [drugfuture.com]

- 11. Friedel-Crafts Acylation [organic-chemistry.org]

- 12. jk-sci.com [jk-sci.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. cfsre.org [cfsre.org]

- 15. caymanchem.com [caymanchem.com]

- 16. marshall.edu [marshall.edu]

- 17. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological action of XLR11 N-(4-pentenyl) analog on cannabinoid receptors.

An In-Depth Technical Guide to the Pharmacological Profile of XLR-11 N-(4-pentenyl) analog at Cannabinoid Receptors

Abstract

This technical guide provides a comprehensive examination of the pharmacological properties of XLR-11 N-(4-pentenyl) analog, a structural variant of the potent synthetic cannabinoid XLR-11. While direct empirical data for this specific analog is limited, this document synthesizes established principles of cannabinoid pharmacology and structure-activity relationships (SAR) to project its binding affinity, functional activity, and downstream signaling cascades at the human cannabinoid receptors CB1 and CB2. We present detailed, field-proven protocols for key in vitro assays, including radioligand binding, cAMP modulation, and β-arrestin recruitment, to provide researchers with the necessary tools for empirical validation. The guide is intended for drug development professionals, pharmacologists, and medicinal chemists engaged in the study of synthetic cannabinoid receptor agonists (SCRAs).

Introduction and Molecular Profile

The landscape of psychoactive substances is continually evolving, with synthetic cannabinoids representing one of the largest and most structurally diverse classes of new psychoactive substances (NPS).[1][2] These compounds, originally developed as research tools to probe the endocannabinoid system, are potent agonists of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2][3] XLR-11, or methanone, emerged as a widely abused SCRA, known for its high potency at both CB1 and CB2 receptors.[4][5]

The subject of this guide, XLR-11 N-(4-pentenyl) analog , is a variant of XLR-11 that replaces the N-(5-fluoropentyl) side chain with an N-(4-pentenyl) chain.[6] This modification, while seemingly minor, can influence the compound's pharmacokinetic and pharmacodynamic profile. This analog has been identified as a component in herbal mixtures containing other synthetic cannabinoids, suggesting it may arise as a manufacturing byproduct or a deliberate modification to circumvent legislation.[6] Understanding its interaction with cannabinoid receptors is crucial for both forensic identification and for predicting its physiological and toxicological effects.

Figure 1: Chemical structures of XLR-11 and its N-(4-pentenyl) analog.

Projected Pharmacodynamics at Cannabinoid Receptors

The pharmacological activity of a ligand is primarily defined by its binding affinity (how strongly it binds to the receptor) and its functional efficacy (the degree to which it activates the receptor upon binding).

Binding Affinity Profile

Binding affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a ligand required to displace 50% of a specific radioligand from its receptor. A lower Kᵢ value indicates a higher binding affinity.[7]

XLR-11 is a potent agonist at both CB1 and CB2 receptors, with reported EC₅₀ values of 98 nM and 83 nM, respectively.[8] Its parent compound, UR-144 (which lacks the terminal fluorine), also displays high affinity.[4] The N-pentyl chain is a common feature in many potent SCRAs, contributing favorably to receptor binding. The replacement of the 5-fluoropentyl chain with a 4-pentenyl chain in the analog is not expected to abolish binding but may modulate its affinity and selectivity. The terminal double bond introduces conformational constraints and alters the hydrophobicity of the tail, which could slightly decrease or increase affinity depending on the specific interactions within the receptor's binding pocket. It is reasonable to hypothesize that the analog retains low nanomolar affinity for both CB1 and CB2 receptors.

Table 1: Reported Binding Affinities and Potencies of XLR-11 and Related Compounds

| Compound | Receptor | Parameter | Value (nM) | Reference |

| XLR-11 | hCB1 | EC₅₀ | 98 | [8] |

| hCB2 | EC₅₀ | 83 | [8] | |

| UR-144 | hCB1 | Kᵢ | ~30 | [4] |

| hCB2 | Kᵢ | ~30 | [4] | |

| WIN-55,212-2 | hCB1 | ED₅₀ | 284 | [9] |

| hCB2 | ED₅₀ | 62 | [9] | |

| Δ⁹-THC | hCB1 | ED₅₀ | 250 | [9] |

| hCB2 | ED₅₀ | 1157 | [9] |

Note: EC₅₀/ED₅₀ values reflect functional potency, which is related to but distinct from binding affinity (Kᵢ). Data for XLR-11 N-(4-pentenyl) analog is not currently published and requires empirical determination using the protocols outlined below.

Functional Activity and Signaling Pathways

As G-protein coupled receptors (GPCRs), CB1 and CB2 primarily signal through the inhibitory G-protein, Gαi/o.[10][11] Agonist binding initiates a conformational change in the receptor, leading to a cascade of intracellular events.

A. G-Protein Dependent Signaling: The canonical pathway involves:

-

Inhibition of Adenylate Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10][12][13] This is a hallmark of CB1/CB2 activation and a primary endpoint for functional assays.

-

Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.

-

Activation of MAPK Pathway: CB receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, which is involved in regulating gene expression and cell proliferation.[10][14]

Figure 2: Canonical G-protein signaling pathway for CB1/CB2 receptors.

B. β-Arrestin Recruitment: Upon prolonged agonist stimulation, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins.[15][16][17] β-arrestin recruitment serves two primary functions:

-

Desensitization: It sterically hinders further G-protein coupling, effectively turning off the canonical signaling pathway.

-

Signal Transduction: It can act as a scaffold to initiate G-protein-independent signaling cascades, a concept known as biased signaling.[10][15][17]

The ability of a ligand to preferentially activate one pathway over another (e.g., G-protein vs. β-arrestin) is a key area of modern pharmacology. Many synthetic cannabinoids, including XLR-11, are known to be potent recruiters of β-arrestin.[1][2]

Figure 3: β-Arrestin recruitment and downstream signaling pathway.

Experimental Protocols for Pharmacological Characterization

The following protocols provide robust, validated methodologies for determining the binding affinity and functional activity of novel ligands like the XLR-11 N-(4-pentenyl) analog at CB1 and CB2 receptors.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand of known affinity.[7][18]

Objective: To determine the Kᵢ of XLR-11 N-(4-pentenyl) analog at hCB1 and hCB2 receptors.

Materials:

-

Cell membranes from HEK-293 or CHO cells stably expressing hCB1 or hCB2.

-

Radioligand: [³H]CP-55,940 (a high-affinity, non-selective agonist).

-

Test Compound: XLR-11 N-(4-pentenyl) analog.

-

Non-specific binding control: WIN-55,212-2 or CP-55,940 at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

96-well plates, filter mats (GF/C), scintillation fluid, and a microplate scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound in assay buffer.

-

Incubation: In a 96-well plate, combine:

-

50 µL of cell membranes (5-20 µg protein/well).

-

50 µL of [³H]CP-55,940 (at a final concentration near its Kₑ, typically 0.5-2.0 nM).

-

50 µL of test compound dilution, buffer (for total binding), or non-specific control.

-

-

Equilibration: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a pre-soaked GF/C filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Figure 4: Workflow for a competitive radioligand binding assay.

Protocol: cAMP Inhibition Functional Assay

This assay measures the ability of an agonist to activate the Gαi pathway, resulting in a decrease in intracellular cAMP.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the analog as an agonist.

Materials:

-

CHO or HEK-293 cells expressing hCB1 or hCB2.

-

Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).

-

Test Compound: XLR-11 N-(4-pentenyl) analog.

-

Reference Agonist: CP-55,940 or WIN-55,212-2.

-

cAMP detection kit (e.g., HTRF, BRET, or ELISA-based).[12][19]

-

384-well assay plates.

Procedure:

-

Cell Plating: Seed cells into 384-well plates and grow to 80-90% confluency.

-

Pre-incubation: Starve cells in serum-free media for 2-4 hours. Add a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Compound Addition: Add serial dilutions of the test compound or reference agonist to the wells.

-

Stimulation: Add a fixed concentration of forskolin (typically 1-10 µM) to all wells to stimulate cAMP production.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis:

-

Normalize the data to the forskolin-only control (0% inhibition) and the basal level (100% inhibition).

-

Plot the percent inhibition of forskolin-stimulated cAMP against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a full agonist).

-

Figure 5: Workflow for a cAMP inhibition functional assay.

Protocol: β-Arrestin Recruitment Assay

This assay measures the translocation of β-arrestin from the cytoplasm to the activated receptor at the cell membrane.[15][16][17] Enzyme fragment complementation (EFC) assays, such as the PathHunter® system, are commonly used.[10][15][16]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the analog for inducing β-arrestin recruitment.

Materials:

-

Engineered cell line co-expressing the CB receptor fused to a small enzyme fragment (e.g., ProLink) and β-arrestin fused to the larger, complementing enzyme acceptor (EA).[10]

-

Test Compound: XLR-11 N-(4-pentenyl) analog.

-

Reference Agonist.

-

Detection reagents containing the chemiluminescent substrate.

-

384-well white, solid-bottom assay plates.

Procedure:

-

Cell Plating: Seed the engineered cells in 384-well plates.

-

Compound Addition: Add serial dilutions of the test compound or reference agonist.

-

Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the detection reagents according to the manufacturer's protocol. This reagent contains the substrate for the complemented enzyme.

-

Signal Measurement: Incubate for 60 minutes at room temperature in the dark, then measure the chemiluminescent signal using a plate reader. The signal intensity is directly proportional to the amount of β-arrestin recruited.

-

Data Analysis:

-

Normalize the data to the vehicle control (basal signal).

-

Plot the relative light units (RLU) against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ.

-

Figure 6: Workflow for a β-arrestin recruitment assay.

Conclusion and Future Directions

The XLR-11 N-(4-pentenyl) analog is a structural variant of a well-characterized synthetic cannabinoid. Based on established structure-activity relationships, it is projected to be a potent agonist at both CB1 and CB2 receptors, capable of activating canonical G-protein signaling pathways and inducing β-arrestin recruitment. However, the precise quantitative pharmacology—its binding affinity, potency, efficacy, and potential for biased signaling—requires empirical validation. The detailed protocols provided in this guide offer a clear and robust framework for researchers to perform this essential characterization. Such studies are critical for understanding the potential physiological effects and toxicological risks associated with this and other emerging synthetic cannabinoids.

References

-

Wikipedia. XLR-11. [Link]

-

SpringerLink. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. [Link]

-

Protocols.io. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. [Link]

-

Frontiers in Pharmacology. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. [Link]

-

DiscoverX. CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay - US. [Link]

-

PubMed. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. [Link]

-

DiscoverX. CB1 Human Cannabinoid GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. [Link]

-

PubChem. Xlr 11. [Link]

-

Taylor & Francis Online. XLR-11 – Knowledge and References. [Link]

-

University of Mississippi eGrove. In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. [Link]

-

ResearchGate. Set-up of the cell-based CB1 β-arrestin 2 (βarr2) recruitment assay. [Link]

-

Leiden University Scholarly Publications. Cellular assay to study β-arrestin recruitment by the cannabinoid receptors 1 and 2. [Link]

-

PubMed. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling. [Link]

-

Celtarys Research. Cannabinoid Receptor Binding and Assay Tools. [Link]

-

PubMed. Measurement of inverse agonism of the cannabinoid receptors. [Link]

-

PubMed. Effects of the synthetic cannabinoid XLR-11 on the viability and migration rates of human brain microvascular endothelial cells in a clinically-relevant model. [Link]

-

ACS Publications. Identification of CB1 Ligands among Drugs, Phytochemicals and Natural-Like Compounds: Virtual Screening and In Vitro Verification. [Link]

-

Oxford Academic. First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. [Link]

-

BMG Labtech. Cannabinoid receptor ligands as templates for drug discovery. [Link]

-

ResearchGate. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. [Link]

-

PubMed. The synthetic cannabinoid XLR-11 induces in vitro nephrotoxicity by impairment of endocannabinoid-mediated regulation of mitochondrial function homeostasis and triggering of apoptosis. [Link]

-

Frontiers in Pharmacology. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. [Link]

-

Marshall University Scholars. Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. [Link]

-

Biomolecules & Therapeutics. Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. [Link]

-

LJMU Research Online. XLR-11 Critical Review Report. [Link]

-

NIH National Library of Medicine. Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4. [Link]

-

NIH National Library of Medicine. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. [Link]

-

UNODC. Substance Details XLR-11 N-(4-pentenyl). [Link]

Sources

- 1. Frontiers | Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 [frontiersin.org]

- 2. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genotoxic properties of XLR-11, a widely consumed synthetic cannabinoid, and of the benzoyl indole RCS-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xlr 11 | C21H28FNO | CID 57501498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. caymanchem.com [caymanchem.com]

- 7. egrove.olemiss.edu [egrove.olemiss.edu]

- 8. XLR-11 - Wikipedia [en.wikipedia.org]

- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 11. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]

- 12. Measurement of inverse agonism of the cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 17. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro and in vivo metabolism of XLR11 N-(4-pentenyl) analog.

An In-Depth Technical Guide to the In Vitro and In Vivo Metabolism of XLR11 N-(4-pentenyl) Analog

Abstract

The continuous emergence of synthetic cannabinoid receptor agonists (SCRAs) presents a formidable challenge to forensic and clinical toxicology. Understanding the metabolic fate of these compounds is paramount for developing reliable analytical methods to detect their use and assess their toxicological profiles. This guide provides a comprehensive technical overview of the methodologies and expected metabolic pathways for the this compound, a variant of the potent SCRA, XLR11. By integrating established principles of drug metabolism with specific findings for structurally related compounds, this document serves as a predictive and practical resource for researchers. We will explore both in vitro models, utilizing human liver microsomes and hepatocytes, and in vivo approaches in animal models. The causality behind experimental design, detailed protocols, and the interpretation of analytical data are elucidated to provide a self-validating framework for the metabolic investigation of this and other emerging SCRAs.

Introduction to XLR11 and its N-(4-pentenyl) Analog

Synthetic cannabinoids are a large and structurally diverse class of novel psychoactive substances designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC).[1] One such compound, [1-(5-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone, known as XLR-11, has been widely abused and linked to severe adverse health effects.[2][3] To circumvent legal restrictions, clandestine labs continuously synthesize new analogs. The this compound is a variant that replaces the N-(5-fluoropentyl) chain with an N-(4-pentenyl) chain.[4] This structural modification significantly alters its metabolic profile, necessitating a dedicated investigation.

The rationale for studying the metabolism of this analog is twofold:

-

Forensic and Clinical Detection: SCRAs are extensively metabolized, and the parent compound is often undetectable in urine samples.[1][5] Therefore, identifying the major and unique urinary metabolites is crucial for developing robust analytical methods to confirm consumption.

-

Toxicological Assessment: Metabolites of SCRAs are not always inactive. Some can retain significant activity at cannabinoid receptors, potentially contributing to the parent compound's overall pharmacological and toxicological effects.[1][6]

This guide will proceed by first predicting the major metabolic pathways based on structure-activity relationships derived from similar compounds. It will then detail the experimental workflows for both in vitro and in vivo studies, providing the scientific reasoning for each step.

Predicted Metabolic Pathways of this compound

The metabolism of the this compound can be predicted by combining the known metabolic pathways of the parent XLR11 with those identified for other SCRAs containing a 4-pentenyl tail.[7][8][9] The metabolism is expected to be extensive, involving both Phase I (functionalization) and Phase II (conjugation) reactions.[10]

The primary Phase I pathways are predicted to be:

-

Dihydrodiol Formation: The presence of the double bond in the 4-pentenyl tail makes it a prime target for epoxidation by Cytochrome P450 (CYP) enzymes, followed by hydrolysis via epoxide hydrolase to form a dihydrodiol. This is a characteristic and major pathway for 4-pentenyl SCRAs.[8][11]

-

Hydroxylation: CYP-mediated hydroxylation can occur at various positions, including the pentenyl tail (allylic or other positions) and the tetramethylcyclopropyl (TMCP) moiety.[8][12]

-

N-Dealkylation: Cleavage of the N-pentenyl chain is another potential pathway, which would proceed via hydroxylation of the carbon alpha to the indole nitrogen.[8][9]

-

Carboxylation: Further oxidation of primary alcohol metabolites (from hydroxylation) can lead to the formation of carboxylic acid metabolites, which are often major urinary biomarkers.[2][3]

Phase II metabolism is expected to primarily involve the glucuronidation of hydroxylated metabolites, increasing their water solubility for excretion.[3]

In Vitro Metabolism Studies

In vitro models are essential for initial metabolite profiling as they provide a controlled environment using human-derived systems, offering high relevance to clinical scenarios.[13]

Rationale for Model Selection

-

Human Liver Microsomes (HLM): HLMs are subcellular fractions rich in CYP enzymes and are the gold standard for studying Phase I metabolism.[14][15] They are cost-effective and suitable for high-throughput screening. However, they lack the complete enzymatic machinery for most Phase II reactions (except for UGTs to some extent) and cellular structures.[15]

-

Cryopreserved Human Hepatocytes: Hepatocytes are considered the "gold standard" for in vitro metabolism as they contain a full complement of Phase I and Phase II drug-metabolizing enzymes and transporters in a physiologically relevant cellular environment.[1][15] They provide a more comprehensive picture of metabolism, including the formation of glucuronide conjugates.

Using both models provides a complementary and robust dataset. HLM studies can pinpoint the involvement of CYP enzymes, while hepatocyte studies confirm the full metabolic profile, including conjugation.

Experimental Protocol: Human Liver Microsomes (HLM) Incubation

This protocol aims to identify Phase I metabolites generated by CYP enzymes.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 1 M potassium phosphate buffer (pH 7.4).

-

Prepare a 10 mM stock solution of this compound in methanol or DMSO.

-

Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This is crucial for sustaining CYP activity.

-

-

Incubation Setup:

-

In a microcentrifuge tube, pre-warm a mixture of pooled HLM (final concentration 0.5 mg/mL) and potassium phosphate buffer (100 mM) at 37°C for 5 minutes.

-

Initiate the reaction by adding the this compound stock solution to a final concentration of 1-10 µM. The use of a low solvent concentration (<1%) is critical to avoid inhibiting enzyme activity.[16]

-

Immediately add the NADPH regenerating system to start the metabolic process.

-

Control: Run a parallel incubation without the NADPH regenerating system. This serves as a negative control to ensure that metabolite formation is NADPH-dependent (i.e., CYP-mediated).

-

-

Incubation and Termination:

-

Incubate the reaction mixture in a shaking water bath at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding two volumes of ice-cold acetonitrile. This stops the enzymatic reaction and precipitates the microsomal proteins.

-

-

Sample Processing:

-

Vortex the mixture thoroughly.

-

Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase (e.g., 50:50 methanol:water) for LC-MS analysis.

-

Experimental Protocol: Cryopreserved Human Hepatocyte Incubation

This protocol is designed to identify both Phase I and Phase II metabolites.

Step-by-Step Methodology:

-

Hepatocyte Plating:

-

Thaw cryopreserved human hepatocytes according to the supplier's protocol.

-

Plate the hepatocytes in collagen-coated plates with incubation medium (e.g., Williams' Medium E) and allow them to attach for several hours in a CO2 incubator at 37°C.

-

-

Initiation of Incubation:

-

Remove the plating medium and replace it with fresh, pre-warmed medium containing the this compound (final concentration 1-10 µM).

-

-

Time Course Sampling:

-

Incubate the plates at 37°C. Collect aliquots of the medium at various time points (e.g., 0, 1, 3, and 24 hours). This time course allows for the observation of primary versus secondary metabolites.

-

-

Sample Processing:

-

For each time point, transfer the collected medium to a tube containing two volumes of ice-cold acetonitrile to precipitate proteins and quench metabolism.

-

Process the samples as described in the HLM protocol (vortex, centrifuge, evaporate, reconstitute).

-

In Vitro Analytical Workflow

The identification of metabolites relies heavily on high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) MS.[3]

Expected In Vitro Metabolites and Data Interpretation

Analysis of the LC-HRMS data will involve searching for predicted mass shifts from the parent compound. The high mass accuracy of the instrument (<5 ppm) is essential for confirming elemental compositions.[3]

| Metabolic Reaction | Mass Shift (Da) | Expected Metabolite Class | Notes |

| Hydroxylation | +15.9949 | Monohydroxylated metabolites | A very common Phase I reaction. |

| Dihydrodiol Formation | +34.0055 | Dihydroxylated pentenyl chain | Epoxidation (+O) followed by hydrolysis (+H₂O). A key marker for pentenyl analogs.[8] |

| Dehydrogenation | -2.0156 | Ketone formation | Oxidation of a secondary alcohol. |

| Carboxylation | +29.9977 | Carboxylic acid metabolites | Oxidation of a primary alcohol to an acid. |

| N-Dealkylation | -83.0883 | Indole-3-yl-methanone core | Loss of the C₅H₉ pentenyl group. |

| Glucuronidation | +176.0321 | Glucuronide conjugates | Phase II reaction, expected in hepatocyte incubations.[3] |

In Vivo Metabolism Studies

While in vitro studies are predictive, in vivo studies in animal models are necessary to understand the complete picture of absorption, distribution, metabolism, and excretion (ADME) and to confirm the metabolites found in relevant biological matrices like urine and blood.[17][18]

Rationale for Animal Model Selection

Rats are a commonly used model in drug metabolism studies.[19] While there are known species differences in metabolism compared to humans, rats provide a valuable system for identifying major excretory metabolites.[20] The choice of model should ideally be guided by preliminary in vitro cross-species comparisons (e.g., comparing metabolism in rat and human liver microsomes).

Experimental Protocol: Animal Dosing and Sample Collection

Step-by-Step Methodology:

-

Acclimatization: House male Sprague-Dawley rats in metabolic cages for several days to allow for acclimatization. Metabolic cages are designed to separate and collect urine and feces cleanly.

-

Dosing: Administer the this compound to the rats via a relevant route, such as intraperitoneal (IP) injection or oral gavage, dissolved in a suitable vehicle (e.g., a mixture of ethanol, Emulphor, and saline). A typical dose might be in the range of 0.1-1.0 mg/kg.

-

Sample Collection:

-

Collect urine samples at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).

-

Blood samples can be collected via tail vein or cardiac puncture (terminal procedure) at specific time points to study pharmacokinetics.

-

-

Sample Storage: Immediately freeze all biological samples at -80°C until analysis to ensure stability of the metabolites.

In Vivo Analytical Workflow

Urine is the preferred matrix for identifying excretory metabolites due to higher concentrations and a longer detection window.[1] A key additional step for urine analysis is enzymatic hydrolysis.

Rationale for Hydrolysis: Many Phase I metabolites are conjugated with glucuronic acid before excretion.[21] This increases their polarity but can suppress their signal in the mass spectrometer. Treatment with β-glucuronidase cleaves this conjugate, releasing the Phase I metabolite and significantly improving its detection sensitivity.

Expected In Vivo Metabolites and Biomarker Selection

The in vivo study is expected to confirm the major pathways identified in vitro. The most suitable urinary biomarkers for detecting consumption will be metabolites that are both abundant and structurally unique to the parent compound. For the this compound, the dihydrodiol metabolite and its further oxidized products are prime candidates for specific biomarkers, as this pathway is characteristic of the 4-pentenyl moiety.[8] Comparing the metabolite profile to that of the original XLR11 is essential to identify these unique markers.[22]

Structure-Metabolism Relationships (SMRs)

Comparing the metabolism of the this compound with its parent, XLR11 (N-5-fluoropentyl), reveals a critical SMR.

-

XLR11 (N-5-fluoropentyl): The major metabolic pathways involve hydroxylation of the fluoropentyl chain and the TMCP ring, followed by carboxylation. A key pathway is also oxidative defluorination, where the fluorine is replaced by a hydroxyl group, leading to metabolites of UR-144 (the non-fluorinated analog).[2][3][7]

-

This compound: The introduction of the terminal double bond on the pentenyl chain creates a new, highly susceptible site for metabolism. Epoxidation followed by hydrolysis to a dihydrodiol is expected to be a dominant pathway , potentially competing with or overshadowing hydroxylation at other positions.[8][9]

This shift in metabolic focus is a powerful predictive tool. For any new analog, identifying the most chemically labile sites on the molecule provides a strong indication of the primary metabolic pathways.

Conclusion

The metabolic elucidation of the this compound is a critical step in addressing its potential impact on public health and safety. This guide outlines a robust, multi-platform approach to achieve this. The core strategy involves using in vitro systems like human liver microsomes and hepatocytes to generate a comprehensive human-relevant metabolite profile, which is then verified through in vivo animal studies. The presence of the 4-pentenyl chain strongly predicts that dihydrodiol formation will be a major and specific metabolic pathway. Metabolites derived from this pathway are therefore the most promising candidates for use as urinary biomarkers in forensic and clinical toxicology to provide definitive evidence of consumption. The principles and protocols detailed herein provide a sound scientific framework for the continued investigation of emerging synthetic cannabinoids.

References

-

ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link][16]

-

PubMed. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Retrieved from [Link][14]

-

ResearchGate. (n.d.). Analytical methods for the identification of synthetic cannabinoids in biological matrices. Retrieved from [Link][21]

-

SpringerLink. (n.d.). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Retrieved from [Link][23]

-

SpringerLink. (n.d.). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Retrieved from [Link][24]

-

Creative Bioarray. (n.d.). In Vitro Metabolism Assay Kits & Reagents. Retrieved from [Link][10]

-

PubMed. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Retrieved from [Link][17]

-

PubMed. (2014). First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry. Retrieved from [Link][2]

-

PubMed. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Retrieved from [Link][18]

-

Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link][15]

-

PubMed Central (PMC). (n.d.). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Retrieved from [Link][20]

-

ResearchGate. (n.d.). In Vitro and In Vivo Models of Drug Metabolism. Retrieved from [Link][13]

-

Scilit. (2015). Determination and identification of synthetic cannabinoids and their metabolites in different matrices by modern analytical techniques – a review. Retrieved from [Link][25]

-

ACS Publications. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Retrieved from [Link][6]

-

Frontiers. (n.d.). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Retrieved from [Link][1]

-

PubMed Central (PMC). (2014). First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry. Retrieved from [Link][3]

-

Wiley Online Library. (2016). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Retrieved from [Link][26]

-

ResearchGate. (n.d.). Drug metabolism studies in animal models. Retrieved from [Link][19]

-

PubMed Central (PMC). (2021). Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models. Retrieved from [Link][5]

-

PubMed. (2017). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. Retrieved from [Link][12]

-

OPUS at UTS. (n.d.). Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. Retrieved from [Link][27]

-

ResearchGate. (n.d.). Determination of urinary metabolites of XLR-11 by liquid chromatography-quadrupole time-of-flight mass spectrometry. Retrieved from [Link][22]

-

ResearchGate. (n.d.). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans | Request PDF. Retrieved from [Link][28]

-

PubMed Central (PMC). (2025). Structure–metabolism relationships of 4-pentenyl synthetic cannabinoid receptor agonists using in vitro human hepatocyte incubations and high-resolution mass spectrometry. Retrieved from [Link][8]

-

Bertin Bioreagent. (n.d.). XLR11 N-(2-fluoropentyl) isomer. Retrieved from [Link]

-

ResearchGate. (n.d.). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11 | Request PDF. Retrieved from [Link][29]

-

MDPI. (n.d.). Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model. Retrieved from [Link][30]

-

ResearchGate. (n.d.). Synthetic cannabinoids: general considerations. Retrieved from [Link][31]

-

ResearchGate. (n.d.). Structure–metabolism relationships of 4-pentenyl synthetic cannabinoid receptor agonists using in vitro human hepatocyte incubations and high-resolution mass spectrometry. Retrieved from [Link][9]

-

Phenomenex. (2015). Technical Note Spotlight: Analyzing Metabolites of Synthetic Cannabinoids. Retrieved from [Link][32]

-

Semantic Scholar. (n.d.). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Retrieved from [Link][33]

-